

The Natural Occurrence of 1-Methylhistidine in Proteins: A Technical Guide

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Compound of Interest

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Abstract

1-Methylhistidine (1-MH), or τ -methylhistidine, is a naturally occurring methylated amino acid derivative of L-histidine. It is formed as a post-translational modification in a limited number of proteins, most notably actin and myosin, which are fundamental components of the cytoskeleton and muscle fibers. The formation of 1-MH is an enzymatic process catalyzed by specific protein-histidine N-methyltransferases. Unlike its parent amino acid, free 1-MH, released during the catabolism of these proteins, is not reincorporated into new proteins and is subsequently excreted. This metabolic fate makes it a valuable biomarker. Endogenously produced 1-MH serves as an indicator of myofibrillar protein degradation, offering insights into muscle wasting conditions. Concurrently, 1-MH is also derived exogenously from the dietary intake of anserine, a dipeptide abundant in meat and fish. This dual origin allows 1-MH to be utilized as a reliable biomarker for both muscle protein turnover and recent meat consumption. This technical guide provides an in-depth overview of the biosynthesis of 1-methylhistidine, its quantitative occurrence, its functional roles as a protein modification, and detailed methodologies for its analysis.

Introduction to 1-Methylhistidine

Histidine is unique among amino acids for the imidazole ring in its side chain, which can be methylated on two different nitrogen atoms. Methylation at the N-1 (or tau, tele) position results in 1-methylhistidine, while methylation at the N-3 (or pi, pros) position yields 3-

methylhistidine[1][2]. It is crucial to distinguish between these two isomers, as they have different origins and clinical interpretations. Historically, nomenclature has been inconsistent, leading to confusion in the literature[1][3]. This guide focuses exclusively on 1-methylhistidine (τ -methylhistidine).

The presence of 1-MH in proteins is not a result of the incorporation of a pre-methylated amino acid during translation. Instead, it is a post-translational modification (PTM) where a methyl group is added to a specific histidine residue within a polypeptide chain[1][3]. This modification is found in key proteins like actin, myosin, and ribosomal proteins, suggesting a role in regulating their function[1][2][3].

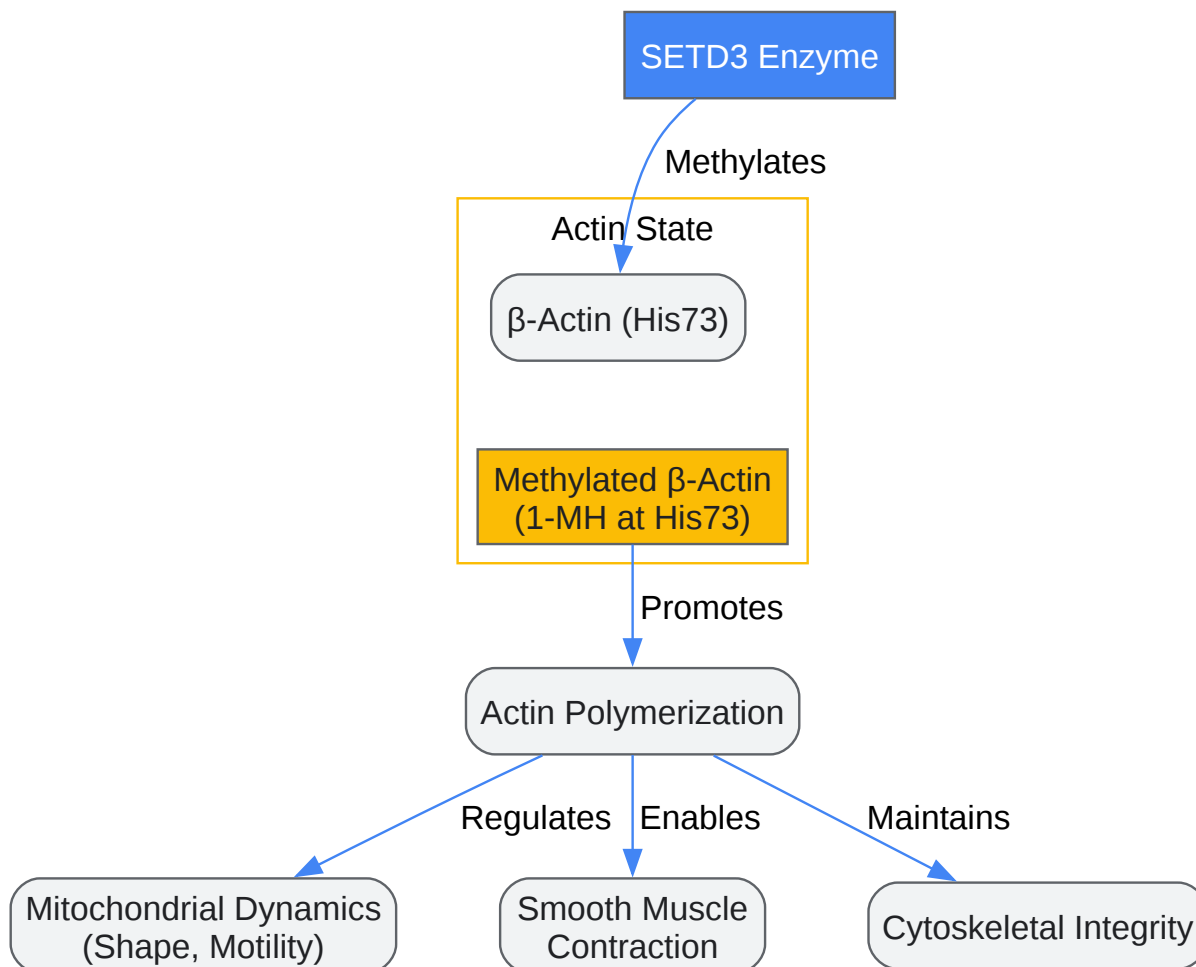
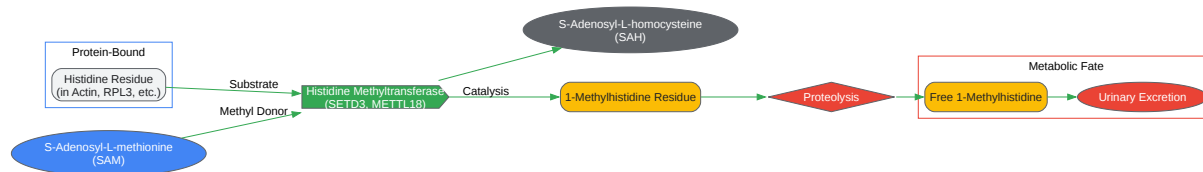
Biosynthesis and Metabolism

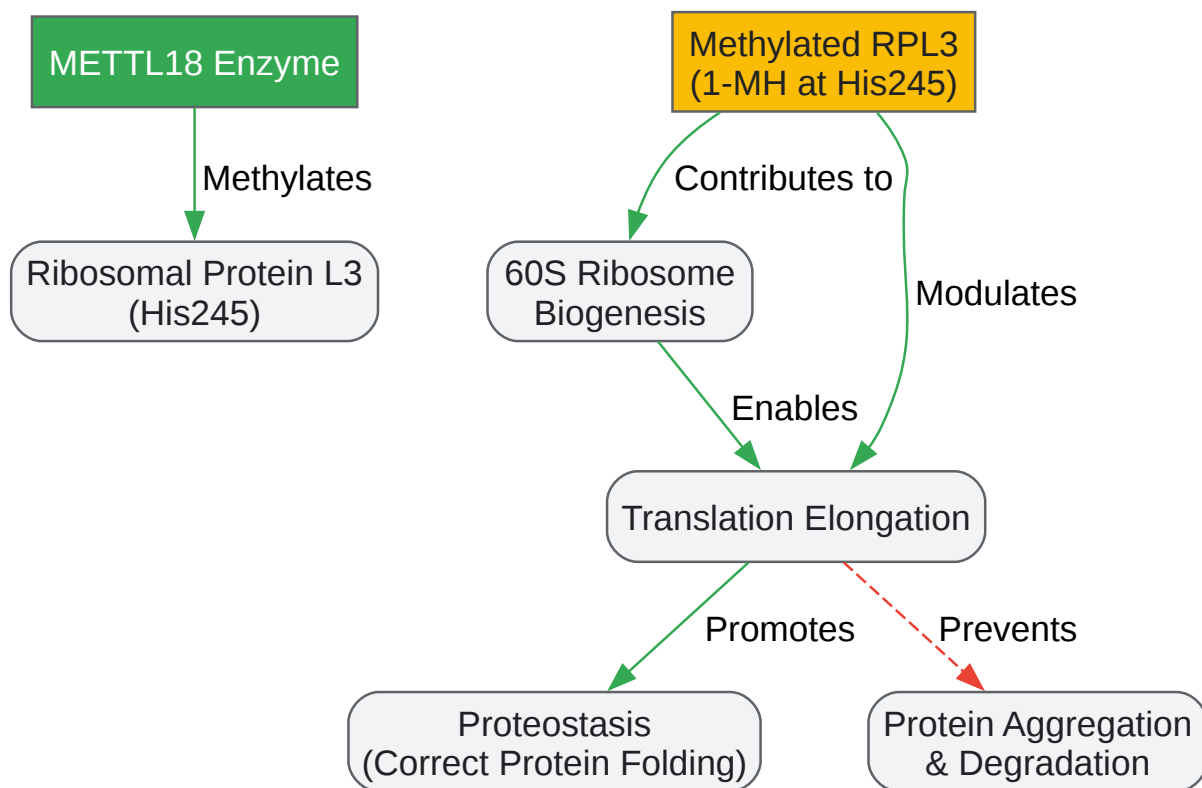
The synthesis of 1-methylhistidine is a targeted enzymatic process. The methyl group is transferred from the universal methyl donor, S-adenosyl-L-methionine (SAM), to a histidine residue on a substrate protein. This reaction is catalyzed by a class of enzymes known as protein-histidine N-methyltransferases[4].

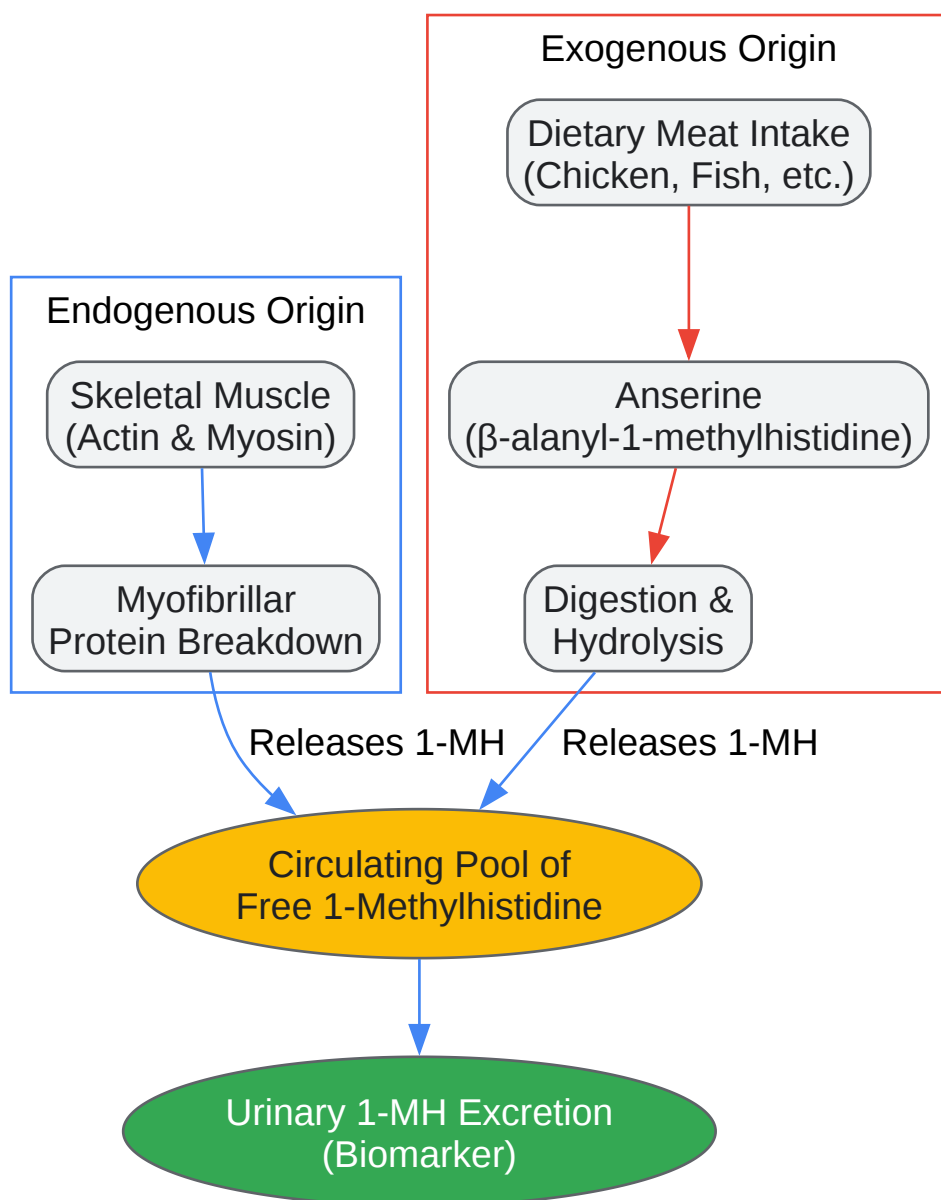
Two primary enzymes have been identified as responsible for the majority of 1-methylhistidine formation in human cells:

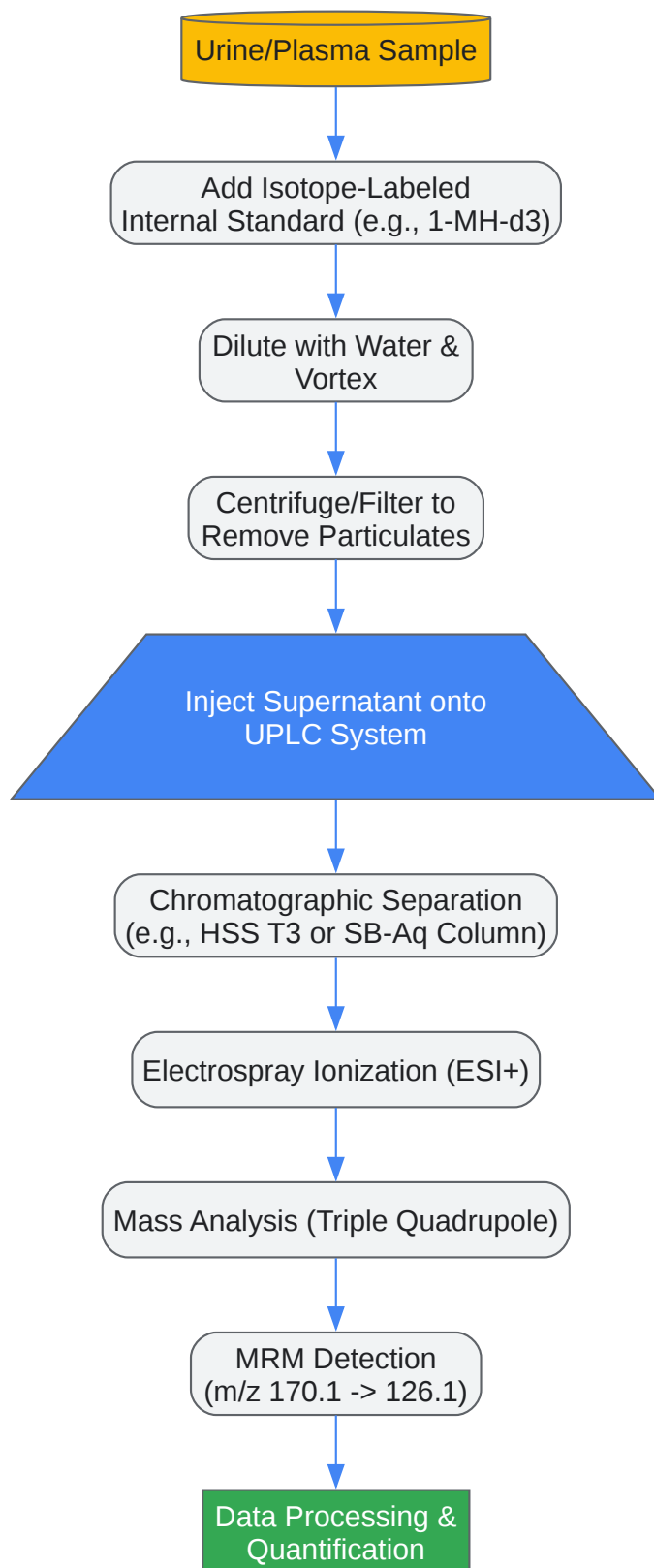
- **SET Domain Containing 3 (SETD3):** This enzyme specifically catalyzes the methylation of Histidine 73 (His73) on β -actin[1][2][5][6]. The methylation of actin by SETD3 is highly conserved and has been shown to be critical for proper actin polymerization, smooth muscle contraction, and mitochondrial function[2][3][5][7].
- **Methyltransferase-Like 18 (METTL18):** METTL18 is a nuclear protein responsible for methylating Histidine 245 (His245) on the 60S ribosomal protein L3 (RPL3)[1][3][8]. This modification is important for optimal ribosome biogenesis and function, specifically by modulating translation elongation at certain codons to ensure proper protein folding[8][9][10].

Once the host protein (e.g., actin, myosin) is degraded as part of normal protein turnover, free 1-methylhistidine is released into the circulation. It is not re-utilized for the synthesis of new proteins and is efficiently excreted in the urine[2][3].









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